N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide is an organic compound known for its complex molecular structure that features a blend of aromatic rings and heterocycles. This compound’s unique framework makes it an intriguing subject for various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Isoquinoline Derivative Synthesis
Reaction: : 3,4-Dihydroisoquinoline is synthesized through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
Conditions: : Typically carried out under acidic conditions with a dehydrating agent.
Step 2: Thiophene Attachment
Reaction: : A thiophene ring is introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Conditions: : Requires a palladium catalyst and specific ligands under an inert atmosphere.
Step 3: Amidation
Reaction: : The final step involves the amidation of the synthesized intermediate with 2,3-dimethoxybenzoic acid.
Conditions: : Using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Large Scale Synthesis: : Involves scaling up the above steps with optimization for yield, cost-efficiency, and environmental considerations.
Flow Chemistry: : Using continuous flow reactors to enhance reaction speed and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
Converts the isoquinoline ring to more oxidized forms under strong oxidizing agents like potassium permanganate.
Reduction
Selective reduction of specific functional groups using agents like lithium aluminium hydride.
Substitution
Electrophilic substitution on the benzamide and thiophene rings under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Coupling Reagents: : EDC, DCC (N,N'-Dicyclohexylcarbodiimide).
Catalysts: : Palladium, copper.
Major Products Formed
Products typically retain the core aromatic structure but show modifications on the functional groups depending on the type of reaction.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Enzyme Inhibition: : Potential for use as an inhibitor in various enzymatic reactions, particularly those involving heterocyclic structures.
Medicine
Pharmaceuticals: : Investigated for its potential in the development of new therapeutic agents, particularly in cancer and neurological disorders.
Industry
Material Science: : Component in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
Molecular Targets: : Primarily targets proteins and enzymes with active sites that accommodate aromatic and heterocyclic structures.
Pathways: : Interacts with cellular pathways that involve electron transport and redox reactions, influencing biological activity at a molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-ethyl)benzamide: : Lacks the thiophene ring, resulting in different chemical properties.
N-(2-(2,3-Dihydro-1H-indol-2-yl)ethyl)-2,3-dimethoxybenzamide: : Similar structural framework but contains an indole instead of an isoquinoline ring.
Uniqueness
The unique combination of an isoquinoline derivative with a thiophene ring and dimethoxybenzamide provides distinct reactivity patterns and biological activity, distinguishing it from other compounds with similar core structures.
This detailed analysis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide should give you a comprehensive understanding of its characteristics, preparation methods, and applications. What do you think?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-28-22-9-5-8-20(23(22)29-2)24(27)25-14-21(19-11-13-30-16-19)26-12-10-17-6-3-4-7-18(17)15-26/h3-9,11,13,16,21H,10,12,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBJBQAWKQWZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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